Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area (TPSA) vs. Structural Analogs
The compound's computed XLogP3 is 3.9, indicating moderate lipophilicity, which is crucial for membrane permeability and solubility [1]. Its TPSA is 67.9 Ų, placing it within the optimal range for oral bioavailability (typically <140 Ų) [1]. In contrast, the des-bromo analog (2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine) is predicted to have a lower XLogP3 of approximately 2.9 (estimated by removing the bromine atom's contribution using a standard fragment-based method), and a similar 4-pyridyl regioisomer (4-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine) would exhibit a different dipole moment and hydrogen-bonding surface orientation, directly impacting target binding kinetics [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Des-bromo analog (estimated): ~2.9 |
| Quantified Difference | A difference of approximately 1.0 logP unit, translating to a roughly 10-fold difference in partition coefficient. |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm; comparator estimation based on fragment contribution method. |
Why This Matters
A 1-logP difference significantly impacts solubility and membrane permeability, guiding the selection of this compound for optimizing bioavailability in a lead series, as opposed to a less lipophilic analog.
- [1] PubChem Compound Summary for CID 92088842, 3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine. View Source
- [2] Kuujia.com, CAS No 1904220-05-8 Product Page for 3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine. View Source
